N-(2,6-dimethylphenyl)-4-methoxybenzamide
Overview
Description
N-(2,6-dimethylphenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Applications
N-(2,6-dimethylphenyl)-4-methoxybenzamide and its derivatives have been extensively studied for their anticonvulsant properties. Research has demonstrated their effectiveness in inhibiting seizures in animal models. Notably, studies have focused on compounds such as 3,4-diamino-N-(2,6-dimethylphenyl)benzamide and N-(2,6-dimethylphenyl)benzamide, assessing their ability to prevent pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013). Further investigations on related benzamides have also been conducted, focusing on anticonvulsant screening and their efficacy in animal models (Afolabi, Barau, & Agbede, 2012).
Receptor Ligand Research
Studies have explored the structure-affinity relationship of benzamide derivatives, including this compound, as potent and selective dopamine D(3) receptor ligands. These investigations have provided insights into the molecular alterations that lead to receptor affinity, contributing significantly to the understanding of dopamine receptor interactions (Leopoldo et al., 2002).
Molecular Structure and Interaction Studies
Research has also been directed towards understanding the molecular structure and intermolecular interactions of related benzamide compounds. For instance, studies on N-3-hydroxyphenyl-4-methoxybenzamide have used single crystal X-ray diffraction and DFT calculations to evaluate the impact of these interactions on molecular geometry (Karabulut et al., 2014).
NMR Spectroscopy Applications
This compound and its analogs have been subjects in the field of NMR spectroscopy. Studies have examined the barriers to rotation about specific bonds in benzamide compounds, contributing to a deeper understanding of molecular dynamics and structure (Holǐk & Mannschreck, 1979).
Photocatalytic Decomposition Studies
The compound has also been investigated in the context of environmental science, particularly in the photocatalytic decomposition of related fungicides in water. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Topalov, Molnár-Gábor, & Csanádi, 1999).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-5-4-6-12(2)15(11)17-16(18)13-7-9-14(19-3)10-8-13/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQWVHPHWNPAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243239 | |
Record name | Benzamide, N-(2,6-dimethylphenyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97769-01-2 | |
Record name | Benzamide, N-(2,6-dimethylphenyl)-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097769012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(2,6-dimethylphenyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97769-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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